molecular formula C16H20N2O3 B1269335 1-(4-Bromophenyl)-2-(pyridin-2-ylthio)ethanone CAS No. 5898-19-1

1-(4-Bromophenyl)-2-(pyridin-2-ylthio)ethanone

Cat. No.: B1269335
CAS No.: 5898-19-1
M. Wt: 288.34 g/mol
InChI Key: LVDCIFZWIXIYMZ-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-(pyridin-2-ylthio)ethanone (BPTE) is an organic compound belonging to the class of heterocyclic compounds. It is a colorless solid with a molecular formula of C10H8BrNS. BPTE is an important intermediate for the synthesis of various organic compounds and has a wide range of applications in scientific research. BPTE has been studied for its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Hydrogen Bonding and Crystal Structures

1-(4-Bromophenyl)-2-(pyridin-2-ylthio)ethanone and its analogues are characterized by intricate hydrogen-bonding patterns and molecular interactions. Studies like those by Balderson et al. (2007) have detailed the formation of six-membered hydrogen-bonded rings and centrosymmetric dimers in these compounds. The compounds also display interactions like weak C-H...Br, Br...O, C-H...π, and C-H...O, which contribute significantly to their crystal structures (Balderson et al., 2007).

Synthesis of Enamides and Other Derivatives

The compound plays a role in the synthesis of various organic derivatives. Tang et al. (2014) discuss the synthesis of N-acetyl enamides by reductive acetylation of oximes, using 1-(4-Bromophenyl)ethanone as a starting material. This process is significant for developing acyclic N-acetyl α-arylenamides (Tang et al., 2014).

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is another significant application. For example, Attaby et al. (2006) used derivatives of 1-(4-Bromophenyl)ethanone for synthesizing various heterocyclic compounds with potential antiviral activity. These syntheses involve complex reactions with other organic compounds to yield new, potentially bioactive structures (Attaby et al., 2006).

Corrosion Inhibition

Compounds like 1-(4-(2-hydroxybenzylideneamino)phenyl)ethanone have been evaluated for their efficiency as corrosion inhibitors. Hegazy et al. (2012) investigated the inhibition efficiency of such compounds for carbon steel in hydrochloric acid, finding significant inhibition capabilities, which are influenced by their chemical structures (Hegazy et al., 2012).

Synthesis of Copolymers

The compound is also used in the synthesis of copolymers with specific optical properties. Studies like those by Koohmareh et al. (2014) have synthesized copolymers using derivatives of 1-(4-Bromophenyl)ethanone, demonstrating their solubility and optical characteristics, which can have various applications in materials science (Koohmareh et al., 2014).

Pharmaceutical Intermediate Synthesis

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-Bromophenyl)-2-(pyridin-2-ylthio)ethanone involves the reaction of 4-bromobenzaldehyde with pyridine-2-thiol followed by subsequent oxidation and reduction reactions.", "Starting Materials": [ "4-bromobenzaldehyde", "pyridine-2-thiol", "acetic acid", "sodium acetate", "hydrogen peroxide", "sodium borohydride", "methanol", "diethyl ether" ], "Reaction": [ "Step 1: Dissolve 4-bromobenzaldehyde (1.0 equiv) and pyridine-2-thiol (1.2 equiv) in acetic acid and add sodium acetate (1.5 equiv). Stir the mixture at room temperature for 24 hours.", "Step 2: Filter the resulting solid and wash with water. Dry the solid and recrystallize from methanol to obtain 1-(4-bromophenyl)-2-(pyridin-2-ylthio)ethanone.", "Step 3: Dissolve the obtained product in a mixture of methanol and hydrogen peroxide. Heat the mixture to reflux for 2 hours.", "Step 4: Cool the mixture and add sodium borohydride (1.5 equiv). Stir the mixture at room temperature for 24 hours.", "Step 5: Quench the reaction with water and extract with diethyl ether. Dry the organic layer and evaporate the solvent to obtain the final product." ] }

5898-19-1

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

2-[4-(2-methyl-2,7-diazabicyclo[3.2.1]octane-7-carbonyl)phenyl]acetic acid

InChI

InChI=1S/C16H20N2O3/c1-17-7-6-12-8-14(17)18(10-12)16(21)13-4-2-11(3-5-13)9-15(19)20/h2-5,12,14H,6-10H2,1H3,(H,19,20)

InChI Key

LVDCIFZWIXIYMZ-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)SCC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CN1CCC2CC1N(C2)C(=O)C3=CC=C(C=C3)CC(=O)O

Origin of Product

United States

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